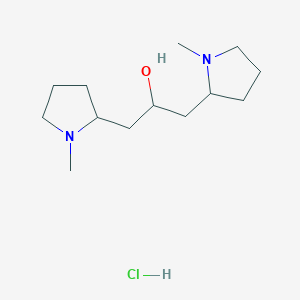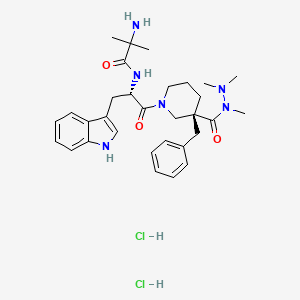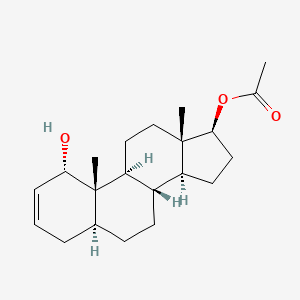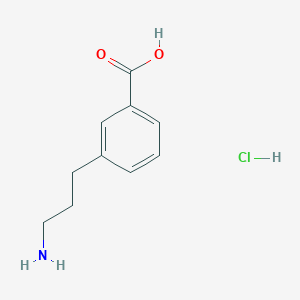
Boceprevir Metabolite M4-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boceprevir Metabolite M4-d9 is a deuterated analog of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C virus infection. This compound is specifically designed to enhance the pharmacokinetic properties of Boceprevir by incorporating deuterium atoms, which can lead to improved metabolic stability and reduced systemic clearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boceprevir Metabolite M4-d9 involves the incorporation of deuterium atoms into the molecular structure of Boceprevir. The synthetic route typically starts with the formation of deuterated intermediates, followed by their incorporation into the Boceprevir scaffold. One common method involves the use of deuterated reagents such as deuterated trimethylacetaldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques for handling deuterated compounds is essential to maintain the integrity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Boceprevir Metabolite M4-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Deuterated reagents like deuterated trimethylacetaldehyde are used for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boceprevir Metabolite M4-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to investigate the metabolic stability and pharmacokinetics of deuterated compounds.
Medicine: Utilized in the development of antiviral therapies, particularly for Hepatitis C virus and potentially for other viral infections such as SARS-CoV-2.
Wirkmechanismus
Boceprevir Metabolite M4-d9 exerts its effects by inhibiting the NS3/4A protease enzyme of the Hepatitis C virus. This enzyme is crucial for viral replication, as it cleaves the viral polyprotein into mature proteins necessary for the virus’s life cycle. By inhibiting this enzyme, this compound effectively halts viral replication and reduces the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Boceprevir: The parent compound, used as a protease inhibitor for Hepatitis C virus.
Telaprevir: Another protease inhibitor with a similar mechanism of action.
MG-78: A modified boceprevir analog with enhanced potency against SARS-CoV-2.
Uniqueness: Boceprevir Metabolite M4-d9 is unique due to its incorporation of deuterium atoms, which significantly enhances its metabolic stability and reduces systemic clearance compared to its non-deuterated counterparts. This results in improved pharmacokinetic properties and potentially better therapeutic outcomes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Boceprevir Metabolite M4-d9 involves the conversion of Boceprevir to M4, followed by the introduction of nine deuterium atoms at specific positions using deuterated reagents.", "Starting Materials": [ "Boceprevir", "Deuterated reagents" ], "Reaction": [ "Boceprevir is converted to M4 using standard synthetic methods.", "M4 is then treated with deuterated reagents to introduce nine deuterium atoms at specific positions.", "The resulting compound is Boceprevir Metabolite M4-d9." ] } | |
CAS-Nummer |
1373318-84-3 |
Molekularformel |
C₁₉H₂₄D₉N₃O₄ |
Molekulargewicht |
376.54 |
Synonyme |
(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)

